1-Chloroisoquinolin-7-amine

Description

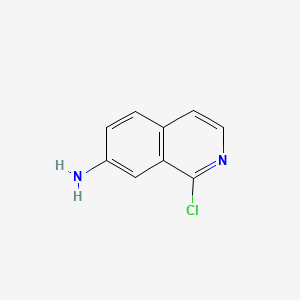

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOHRRUGZFEWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306927 | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-74-7 | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 1-Chloroisoquinolin-7-amine Derivatives

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the prospective biological activities of a specific, yet underexplored, class of compounds: 1-Chloroisoquinolin-7-amine derivatives. While direct research on this exact scaffold is nascent, this document synthesizes data from closely related analogs, primarily 7-chloroquinoline and other substituted isoquinoline derivatives, to project a landscape of potential therapeutic applications. We will delve into probable synthetic strategies, potential anticancer, antimicrobial, and enzyme inhibitory activities, and the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the quest for novel therapeutics.

Introduction: The Isoquinoline Core and the Promise of 1-Chloro-7-amino Substitution

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties.[2] The specific substitution pattern of a chlorine atom at the 1-position and an amine group at the 7-position of the isoquinoline ring system presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine at C1 can influence the reactivity of the entire ring system, while the amino group at C7 provides a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Although direct experimental data on 1-Chloroisoquinolin-7-amine derivatives are limited, the well-documented activities of 7-chloroquinoline analogs provide a strong rationale for their investigation. For instance, the 7-chloroquinoline moiety is the backbone of the renowned antimalarial drug, chloroquine.[3] Furthermore, numerous 7-chloroquinoline and isoquinoline derivatives have demonstrated potent anticancer and antimicrobial activities.[4][5] This guide will, therefore, extrapolate from these established findings to build a predictive framework for the biological potential of 1-Chloroisoquinolin-7-amine derivatives.

Synthetic Strategies for Derivatization

The generation of a library of 1-Chloroisoquinolin-7-amine derivatives is crucial for exploring their biological potential. A plausible and versatile synthetic approach would involve the initial synthesis of the core scaffold, followed by diversification at the 7-amino position.

Synthesis of the 1-Chloroisoquinolin-7-amine Core

The synthesis of the core structure can be envisioned through a multi-step process, likely starting from a readily available isoquinoline precursor. A general synthetic route can be adapted from known procedures for analogous compounds.[6]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the 1-Chloroisoquinolin-7-amine core.

Derivatization at the 7-Amino Group

The 7-amino group serves as a prime site for chemical modification to generate a diverse library of derivatives. Standard organic chemistry transformations can be employed to introduce a variety of functional groups, thereby modulating the physicochemical properties and biological activity of the parent molecule.

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolution: Dissolve 1-Chloroisoquinolin-7-amine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), to the solution.

-

Acylation: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC/HOBt) (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 1-Chloroisoquinolin-7-amine derivatives are predicted to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.

Anticancer Potential

The quinoline and isoquinoline scaffolds are present in numerous anticancer agents.[7][8] Derivatives of 7-chloroquinoline have shown significant cytotoxic activity against various cancer cell lines.[5][9]

3.1.1. Predicted Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10][11] For example, several 7-chloroquinoline derivatives have been investigated as inhibitors of kinases like EGFR and PI3K.[5][10] It is plausible that 1-Chloroisoquinolin-7-amine derivatives could also function as kinase inhibitors.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

3.1.2. Predicted Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Studies on 7-aminoisoquinoline-5,8-quinone derivatives have shown that they can induce apoptosis by increasing reactive oxygen species (ROS) and modulating the expression of Bcl-2 family proteins.[12] It is conceivable that 1-Chloroisoquinolin-7-amine derivatives could also trigger apoptotic pathways in cancer cells.

3.1.3. Quantitative Data from Analogous Compounds

To provide a perspective on the potential potency, the following table summarizes the cytotoxic activities of some related 7-chloroquinoline and isoquinoline derivatives against various cancer cell lines.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinoline | Chloroquine-Benzimidazole Hybrid | HeLa | 0.2 - >100 | [13] |

| 7-Chloroquinoline | Benzenesulfonamide Hybrid | MDA-MB-231 | 26.54 | [5] |

| Isoquinoline | Tetrahydroisoquinoline-stilbene | A549 | 0.025 | [8] |

| Isoquinoline | N-(3-morpholinopropyl)-substituted | (Mean of panel) | 0.039 | [8] |

Antimicrobial Potential

The 7-chloroquinoline scaffold is historically significant in the fight against microbial diseases, with chloroquine being a prime example.[3] Analogs have shown broad-spectrum efficacy against various bacteria.[6]

3.2.1. Predicted Antibacterial Activity

Derivatives of 7-chloroquinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6] For instance, certain analogs exhibit Minimum Inhibitory Concentrations (MICs) in the range of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli.[6] The derivatization of the 7-amino group of 1-Chloroisoquinolin-7-amine could lead to compounds with enhanced antibacterial properties.

3.2.2. Predicted Antimalarial Activity

Given the structural similarity to chloroquine, it is highly probable that derivatives of 1-Chloroisoquinolin-7-amine could possess antimalarial activity. Chloroquine-resistant strains of Plasmodium falciparum have been inhibited by similar compounds with IC50 values less than 50 µM.[6]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR): A Predictive Outlook

While specific SAR data for 1-Chloroisoquinolin-7-amine derivatives is not yet available, we can infer potential trends from related compound series.

Caption: Conceptual overview of potential structure-activity relationships.

For anticancer activity, the nature of the substituent on the 7-amino group is expected to be critical. In many 7-chloroquinoline series, the introduction of aromatic or heteroaromatic rings via an appropriate linker often enhances potency.[10] For antimicrobial activity, modifications that balance lipophilicity and aqueous solubility are likely to be beneficial.

Conclusion and Future Directions

The 1-Chloroisoquinolin-7-amine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of its close structural analogs, a strong case can be made for its potential in anticancer and antimicrobial drug discovery. The synthetic tractability of the 7-amino position provides a facile route to a diverse chemical library for biological screening.

Future research should focus on the synthesis and systematic biological evaluation of a range of 1-Chloroisoquinolin-7-amine derivatives. Initial in vitro screening against a panel of cancer cell lines and microbial strains will be essential to validate the predicted activities. Subsequent hit-to-lead optimization, guided by SAR studies, could pave the way for the development of potent and selective clinical candidates.

References

- BenchChem. (2025).

- Rodriguez, J. A., et al. (2009). Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. Bioorganic & Medicinal Chemistry, 17(9), 3373-3380.

- Semantic Scholar. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.

- Vulcanchem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride () for sale.

- National Institutes of Health. (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.

- MDPI. (n.d.).

- Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 19.

- PubMed. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.

- Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4745.

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.

- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- PubMed. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides.

- MDPI. (n.d.). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.

- National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.

- ResearchGate. (2024).

- Advanced ChemBlocks. (n.d.). 1-Chloroisoquinolin-7-amine.

- National Institutes of Health. (n.d.). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.

- National Institutes of Health. (n.d.).

- PubMed. (2025).

- ResearchGate. (2009).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Chloroisoquinolin-1-amine hydrochloride () for sale [vulcanchem.com]

- 7. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents | CoLab [colab.ws]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloroisoquinolin-7-amine: A Versatile Bifunctional Building Block for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that the strategic selection of molecular building blocks is paramount to the efficiency and success of synthetic campaigns, particularly in medicinal chemistry. 1-Chloroisoquinolin-7-amine is a prime example of a scaffold that offers significant strategic advantages. Its isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds, while its orthogonal reactive sites—a reactive chloro group at the C1 position and a nucleophilic amine at the C7 position—provide a powerful platform for combinatorial library synthesis and targeted drug design.

This guide provides an in-depth exploration of 1-chloroisoquinolin-7-amine, focusing on its application in robust and scalable cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide field-proven protocols to empower researchers in their synthetic endeavors.

Core Molecular Attributes and Synthetic Rationale

The utility of 1-chloroisoquinolin-7-amine stems from its distinct structural features. The chlorine atom at the C1 position, adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Concurrently, the amine group at the C7 position on the fused benzene ring offers a handle for a wide array of functionalization chemistries, such as amidation, sulfonylation, or further cross-coupling.

| Property | Value | Source |

| IUPAC Name | 1-chloroisoquinolin-7-amine | [1] |

| CAS Number | 1374651-74-7 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| Appearance | Light yellow solid (typical) | [3] |

This bifunctional nature allows for a divergent synthetic strategy. One can first perform a cross-coupling reaction at the C1 position to build the core of a target molecule and subsequently modify the C7 amine, or vice-versa. This flexibility is invaluable for generating structural diversity in drug discovery programs.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C1-Cl bond is the primary reactive site for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are the most powerful and widely used methods for this purpose.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[4][5][6] This reaction is particularly effective for coupling aryl halides with a vast range of primary and secondary amines.

Mechanistic Rationale:

The catalytic cycle, a well-established Pd(0)/Pd(II) interchange, dictates the choice of reagents and conditions.[5][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides, necessitating the use of electron-rich, sterically hindered phosphine ligands to promote the reaction.

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.

-

Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[5][7]

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of 1-chloroisoquinolin-7-amine.

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 1-chloroisoquinolin-7-amine (1.0 eq), the desired amine (1.2 eq), and a suitable base (e.g., Cesium Carbonate, 2.0 eq).

-

Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 4 mol %). The choice of ligand is critical and often substrate-dependent; sterically hindered, electron-rich ligands are generally preferred for aryl chlorides.[8]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors.[8] |

| Ligand | Xantphos, X-Phos, RuPhos | Electron-rich, bulky phosphines facilitate oxidative addition and reductive elimination.[8] |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Strength of base must be matched to the pKa of the amine.[7][8] |

| Solvent | Toluene, 1,4-Dioxane, CPME | Aprotic solvents with appropriate boiling points.[6] |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |

The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[9][10] Its operational simplicity and the commercial availability of a vast array of boronic acids and esters make it a go-to reaction in drug discovery.[11]

Mechanistic Rationale:

The mechanism of the Suzuki reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][11]

-

Oxidative Addition: As with the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the 1-chloroisoquinoline.

-

Transmetalation: This is the key C-C bond-forming step. The organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[10][12]

-

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond in the product, regenerating the Pd(0) catalyst.[9]

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: In a flask, dissolve 1-chloroisoquinolin-7-amine (1.0 eq) and the boronic acid or ester partner (1.1-1.5 eq) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water).

-

Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Degassing: Bubble Argon or Nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol % or a combination of a Pd(II) salt like PdCl₂(dppf) and a ligand).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Robust catalysts for a wide range of substrates. |

| Boron Reagent | Boronic Acid (RB(OH)₂), Boronic Ester (e.g., pinacol) | Stability and commercial availability. Esters can offer enhanced stability. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[10] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Sufficient thermal energy for efficient catalytic turnover. |

Post-Coupling Functionalization of the 7-Amine Group

A key advantage of 1-chloroisoquinolin-7-amine is that after performing a cross-coupling reaction at the C1 position, the 7-amino group remains available for further derivatization. This allows for the rapid generation of a library of analogues from a common intermediate. Standard protocols for acylation (using acyl chlorides or anhydrides), sulfonylation (using sulfonyl chlorides), or even a second, different cross-coupling reaction can be employed to explore the structure-activity relationship (SAR) around this part of the molecule.

Conclusion

1-Chloroisoquinolin-7-amine is a highly valuable and versatile building block for contemporary organic synthesis. Its pre-installed, orthogonally reactive chloro and amino functionalities on a medicinally relevant isoquinoline core provide a streamlined and powerful approach to synthesizing complex molecules. By leveraging robust palladium-catalyzed cross-coupling methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can efficiently construct diverse molecular libraries, accelerating the discovery and development of new therapeutic agents. The self-validating nature of these protocols, grounded in well-understood catalytic cycles, ensures reproducibility and scalability, making this building block an essential tool for the modern synthetic chemist.

References

-

LookChem. Cas 1374651-87-2,3-chloroisoquinolin-7-aMine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. 7-chloro-N-methylisoquinolin-1-amine. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. Isoquinoline, 1-chloro-. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 3-Chloroisoquinolin-7-amine. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Avanthay, M., et al. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

-

MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

Sources

- 1. 1-Chloroisoquinolin-7-amine 95.00% | CAS: 1374651-74-7 | AChemBlock [achemblock.com]

- 2. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Purification strategies for removing impurities from 1-Chloroisoquinolin-7-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Chloroisoquinolin-7-amine. As a critical building block in medicinal chemistry, its purity is paramount. This guide provides in-depth, field-proven strategies and troubleshooting advice to address common purification challenges.

Understanding the Molecule and Potential Impurities

1-Chloroisoquinolin-7-amine is a heterocyclic aromatic amine. Its purification can be complicated by the presence of structurally similar impurities. A common synthetic route involves the reduction of a nitro precursor, 1-chloro-7-nitroisoquinoline.

Based on this and related synthetic pathways for isoquinolines, the primary impurities to consider are:

-

Unreacted Starting Material: Residual 1-chloro-7-nitroisoquinoline from incomplete reduction.

-

Positional Isomers: Formation of other chloro-amino-isoquinoline isomers during the synthesis of the core isoquinoline ring structure.

-

Starting Materials for Isoquinoline Synthesis: Residual reagents from the initial steps of building the isoquinoline scaffold.

-

Dehalogenated Byproducts: Loss of the chlorine atom during the reduction step.

-

Polymeric or Tarry Byproducts: Formation of high-molecular-weight impurities, especially under harsh reaction conditions.

The purification strategies outlined below are designed to effectively remove these and other potential contaminants.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the purification of 1-Chloroisoquinolin-7-amine.

Q1: My crude 1-Chloroisoquinolin-7-amine is a dark, oily residue. How should I begin the purification?

A1: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before attempting more refined purification methods like recrystallization or column chromatography, it is advisable to perform an initial clean-up. An acid-base extraction is an excellent first step. The basic amine group of your target compound will be protonated in an acidic solution, allowing it to move into the aqueous phase while non-basic impurities remain in the organic layer.

Q2: I'm struggling to get my compound to crystallize during recrystallization. What am I doing wrong?

A2: Difficulty in crystallization can be due to several factors. Common solvents for the recrystallization of quinoline derivatives include alcohols like ethanol and methanol, or ketone solvents such as acetone. Mixed solvent systems, for instance, ethanol-water, can also be effective[1]. If crystallization is not occurring:

-

Supersaturation: You may have too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

-

Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, if you have a pure crystal of your compound, you can add a "seed" crystal to initiate crystallization.

-

"Oiling Out": If your compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a co-solvent in which the compound is more soluble might also help.

Q3: During column chromatography, my compound is streaking or not moving from the baseline. What should I do?

A3: This is a common issue with basic compounds like amines on standard silica gel, which is acidic. The strong interaction between the basic amine and the acidic silica can lead to poor separation. Here are some solutions:

-

Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your amine.

-

Alternative Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds. Amine-functionalized silica is also an excellent choice[2][3].

-

Increase Eluent Polarity: If your compound is not moving at all, the eluent may not be polar enough. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Q4: How can I effectively remove the unreacted 1-chloro-7-nitroisoquinoline?

A4: The nitro group makes this impurity significantly more polar than your desired amine. This difference in polarity can be exploited for separation:

-

Column Chromatography: This is the most effective method. The more polar nitro compound will have a lower Rf value and will elute much more slowly from the column than the amine.

-

Acid-Base Extraction: While both compounds have a basic nitrogen in the isoquinoline ring, the amine group in your product is more basic than the nitro group. A carefully controlled acid wash might selectively extract your product into the aqueous phase, but chromatography is generally more reliable for this separation.

Q5: How do I know which purification strategy to choose?

A5: The choice of purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for purification strategy.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is ideal for an initial cleanup of the crude product, especially if it is oily or contains significant non-basic impurities.

Rationale: The basic amine group of 1-Chloroisoquinolin-7-amine is protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic organic impurities. Subsequent basification regenerates the free amine, which can then be extracted back into an organic solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 1-Chloroisoquinolin-7-amine in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product.

-

Combine Aqueous Layers: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oil.

-

Back Extraction: Extract the basified aqueous layer with fresh organic solvent (ethyl acetate or DCM). Repeat this extraction multiple times to recover all of the product.

-

Drying and Concentration: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-Chloroisoquinolin-7-amine.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid materials with relatively minor impurities.

Rationale: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.

Solvent Selection:

| Solvent/System | Rationale |

| Ethanol | Good for moderately polar compounds. |

| Methanol | Similar to ethanol, but more polar. |

| Acetone | A polar aprotic solvent. |

| Ethyl Acetate | A moderately polar solvent. |

| Ethanol/Water | The addition of water as an anti-solvent can significantly reduce solubility at lower temperatures. |

Step-by-Step Methodology:

-

Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable one.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

Column chromatography is a highly versatile and effective method for separating compounds with different polarities.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). Less polar compounds generally travel down the column faster, while more polar compounds are retained longer.

Caption: General workflow for column chromatography.

Step-by-Step Methodology:

-

TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your product.

-

Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent you will be using.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like DCM, and carefully load it onto the top of the column.

-

Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Chloroisoquinolin-7-amine.

References

-

LookChem. (n.d.). Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinolin-7-amine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 1-Chloroisoquinolin-7-amine

Introduction

Welcome to the technical support center for 1-Chloroisoquinolin-7-amine (CAS: 1374651-74-7). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows.[1] As a substituted isoquinoline, this compound is of significant interest for the synthesis of novel kinase inhibitors and other bioactive molecules.[2][3] However, its chemical structure, featuring a reactive chloro-substituent and an aromatic amine, presents specific stability challenges. Understanding these liabilities is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your research.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the stability issues and potential degradation pathways of 1-Chloroisoquinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Chloroisoquinolin-7-amine?

A1: The primary stability concerns stem from its two key functional groups. The chlorine atom at the 1-position is activated towards nucleophilic substitution, making the compound susceptible to hydrolysis and reaction with other nucleophiles. The amine group at the 7-position is prone to oxidation, which can lead to discoloration and the formation of complex impurities.[2][4] The compound is also noted to be sensitive to air and moisture, requiring careful handling.[5]

Q2: How should I properly store this compound to ensure its long-term integrity?

A2: To minimize degradation, 1-Chloroisoquinolin-7-amine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6] It is recommended to store it in a cool, dry, and dark place; refrigeration (2-8 °C) is ideal.[7] Avoid exposure to atmospheric moisture and oxygen. For long-term storage, storing smaller aliquots can prevent contamination of the entire batch from repeated openings.

Q3: I've noticed my solid 1-Chloroisoquinolin-7-amine has changed color from off-white to brown. What does this indicate?

A3: A color change from off-white/pale yellow to tan, brown, or black is a strong indicator of oxidative degradation. The aromatic amine functionality is likely oxidizing to form colored polymeric or nitro-containing species.[4] If this occurs, the purity of the material is compromised, and it is crucial to re-analyze the compound by HPLC, LC-MS, or NMR before use. Purification may be necessary to remove these colored impurities.

Q4: Is 1-Chloroisoquinolin-7-amine stable in common organic solvents?

A4: While it is soluble in solvents like DMSO, DMF, and chlorinated solvents, its stability in solution is not guaranteed over long periods. In protic solvents, especially alcohols like methanol or ethanol, slow displacement of the chlorine atom via nucleophilic substitution can occur, forming the corresponding methoxy or ethoxy derivative. Solutions should ideally be prepared fresh before use. If storage of a solution is unavoidable, use an anhydrous aprotic solvent, store under an inert atmosphere, and keep refrigerated.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in the chemical properties of the molecule.

| Problem | Probable Cause(s) | Recommended Actions & Scientific Rationale |

| Inconsistent Reaction Yields or Stalled Reactions | Degradation of the starting material due to improper storage or handling. | Action: Re-verify the purity of your 1-Chloroisoquinolin-7-amine using HPLC or LC-MS. Rationale: Oxidized or hydrolyzed impurities will reduce the molar equivalence of the active starting material, leading to lower-than-expected yields.[8] |

| Instability of the compound under the specific reaction conditions (e.g., high temperature, presence of water, or strong base/acid). | Action: Run a small-scale control experiment to test the stability of the starting material under your reaction conditions (without other reactants). Analyze the mixture over time. Rationale: The compound may be degrading faster than it is reacting. Thermal degradation can lead to complex byproducts, while harsh pH can promote hydrolysis.[9][10] | |

| Appearance of a New, Major Peak in HPLC/LC-MS Analysis | Hydrolysis of the chloro group. | Action: Analyze the new peak by mass spectrometry. Look for a mass corresponding to the replacement of -Cl with -OH (a mass decrease of ~18.5 Da). Rationale: The 1-position is susceptible to nucleophilic attack by water, especially if the reaction is run in aqueous or non-anhydrous solvents, or under acidic/basic conditions.[11] |

| Nucleophilic substitution by a solvent or reagent. | Action: Check the mass of the new peak. Does it correspond to the addition of your solvent (e.g., +15 Da for methoxy from methanol) or another nucleophile in the reaction? Rationale: The chlorine is a good leaving group, and stronger nucleophiles than water will readily displace it.[2][12] | |

| Formation of Multiple, Poorly Resolved Impurities (Baseline "Hump") | Oxidative polymerization. | Action: Ensure your reaction is run under a strict inert atmosphere (N₂ or Ar). Use degassed solvents. Rationale: The aromatic amine is susceptible to oxidation by dissolved oxygen, which is often catalyzed by trace metals. This leads to complex polymeric materials that are difficult to characterize and separate.[4] |

| Compound Fails to Dissolve Completely After Storage | Formation of insoluble degradation products. | Action: Attempt to dissolve a small sample in a strong solvent like DMSO and analyze the soluble portion. Characterize the insoluble material if possible. Rationale: Polymeric degradation products are often less soluble than the parent compound.[13] If this occurs, the batch is likely compromised and should be discarded or rigorously repurified. |

Predicted Degradation Pathways of 1-Chloroisoquinolin-7-amine

Understanding the potential degradation pathways is key to preventing them. The primary routes are hydrolysis, oxidation, and photolysis, driven by the molecule's inherent reactivity.

Caption: Key degradation pathways for 1-Chloroisoquinolin-7-amine.

-

Hydrolytic Degradation: The electron-withdrawing nitrogen atom in the isoquinoline ring makes the C1 position electron-deficient and thus highly susceptible to nucleophilic attack. In the presence of water, the chlorine atom can be displaced to form 1-hydroxyisoquinolin-7-amine. This reaction can be catalyzed by both acidic and basic conditions.[11]

-

Oxidative Degradation: The primary aromatic amine at C7 is a site of oxidative vulnerability. Reaction with atmospheric oxygen or other oxidants can lead to a cascade of products, including nitroso and nitro compounds, as well as complex, often colored, polymeric materials.[4] This process can be accelerated by heat, light, and the presence of metal catalysts.

-

Photolytic Degradation: Aromatic halides can be sensitive to UV light. Absorption of photons can induce homolytic cleavage of the carbon-chlorine bond, generating a highly reactive radical intermediate.[14] This radical can then participate in a variety of downstream reactions, leading to dehalogenated products or other complex degradants.

-

Solvolysis/Nucleophilic Substitution: In addition to water, other nucleophiles can displace the chlorine atom. A common experimental pitfall is the use of alcoholic solvents (e.g., methanol, ethanol) which can lead to the formation of the corresponding alkoxy derivatives over time.[2]

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of 1-Chloroisoquinolin-7-amine under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.[15]

Caption: General workflow for a forced degradation study.

1. Materials and Equipment

-

1-Chloroisoquinolin-7-amine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-UV system with a C18 column

-

LC-MS system for peak identification

-

pH meter, calibrated oven, UV lamp

2. Preparation of Stock Solution

-

Accurately weigh and dissolve 1-Chloroisoquinolin-7-amine in acetonitrile to prepare a stock solution of 1 mg/mL.

3. Application of Stress Conditions [15]

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Incubate in a water bath at 60°C.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Place a sample of the solid compound and a separate sealed vial of the stock solution in an oven at 80°C.

-

Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a UV lamp (e.g., 254 nm). Run a control sample wrapped in foil to exclude thermal effects.

4. Sampling and Analysis

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze by a stability-indicating HPLC method (a method that resolves the parent peak from all degradation products). A gradient method on a C18 column is a good starting point.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information for any new peaks, aiding in their identification.

5. Data Interpretation

-

Calculate the percentage degradation of 1-Chloroisoquinolin-7-amine at each time point.

-

Attempt to identify the structure of major degradation products based on their mass-to-charge ratio (m/z).

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in impurity peak areas.

By following this guide, researchers can better anticipate, identify, and mitigate the stability challenges associated with 1-Chloroisoquinolin-7-amine, leading to more robust and reliable scientific outcomes.

References

-

LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Online]. Available: [Link]

-

American Elements. Isoquinolines. [Online]. Available: [Link]

-

PubChem. 7-Chloroisoquinoline | C9H6ClN | CID 640953. [Online]. Available: [Link]

-

PubChem. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414. [Online]. Available: [Link]

-

LookChem. Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. [Online]. Available: [Link]

-

PubChem. 7-chloro-N-methylisoquinolin-1-amine | C10H9ClN2 | CID 81881555. [Online]. Available: [Link]

-

MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024-04-20). [Online]. Available: [Link]

-

ResearchGate. A one‐step replacement of aromatic amino groups by chlorine or bromine. (2025-08-06). [Online]. Available: [Link]

-

Chemistry LibreTexts. 5.4: Hydrolysis Reactions. (2025-03-18). [Online]. Available: [Link]

-

National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Online]. Available: [Link]

-

PubMed. Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. (2019-11-14). [Online]. Available: [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018-05-07). [Online]. Available: [Link]

-

National Institutes of Health. Oxidation of Amines by Flavoproteins. [Online]. Available: [Link]

-

Wiley Online Library. Chlorophenol stress affects aromatic amino acid biosynthesis-a genome-wide study. [Online]. Available: [Link]

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Online]. Available: [Link]

-

The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Online]. Available: [Link]

-

University of Kentucky College of Arts & Sciences. Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024-04-16). [Online]. Available: [Link]

-

ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Online]. Available: [Link]

-

ACS Publications. Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors. (2025-12-29). [Online]. Available: [Link]

Sources

- 1. 1-Chloroisoquinolin-7-amine 95.00% | CAS: 1374651-74-7 | AChemBlock [achemblock.com]

- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparing the reactivity of 1-Chloroisoquinolin-7-amine with other isomers

Initiating Data Collection

I'm starting by exhaustively searching Google for information about the reactivity of 1-chloroisoquinolin-7-amine and its isomers, concentrating on nucleophilic aromatic substitution (SNAr) reactions. This initial data gathering is the foundation of my understanding.

Expanding Search Parameters

I'm now expanding my search to include palladium-catalyzed cross-coupling reactions and the impact of substituent positions on reactivity. I'm concurrently seeking established protocols for quantitatively comparing halo-isoquinoline isomer reactivity, including kinetic studies and comparative yield analyses, alongside sources discussing electronic and steric effects in substituted isoquinolines. I am also planning to create visual representations using Graphviz.

Developing Analytical Framework

I'm now going deeper, planning to analyze and synthesize all data to pinpoint key reactivity differences between the isomers. I'll focus on the chemical principles at play. My plan includes structuring the guide with an introduction, detailed comparisons of reactivity across different reaction types, and explanations for the observed differences. I will create Graphviz diagrams for visual representation.

Starting Comparisons of Reactivity

I've begun looking at the reactivity of 1-chloroisoquinolin-7-amine compared to its isomers. I've uncovered some initial data on Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. I'm hoping to use these reactions as the basis to understand any differences in reactivity.

Developing Reactivity Framework

I'm now diving deeper into the nuances of reactivity comparisons. My search yielded useful general information, especially on SNAr and palladium-catalyzed cross-couplings. While I have background info on the influence of substituents, a critical next step is constructing a framework to compare isomers directly. I am considering a plan to do this using established electronic and steric effects, supported by existing literature.

Constructing Comparative Framework

I'm synthesizing a framework to compare reactivity, inspired by prior searches. While the initial search offered a good base, it lacked direct comparisons between isomers under identical conditions. The retrieved documents offer insights into SNAr and cross-coupling reactions, like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. My next step will be to create a logical structure for these predicted reactivity differences by exploring literature for similar heterocyclic systems.

Establishing Preliminary Frameworks

I've established a solid foundation with my previous searches, amassing information on chloroisoquinolines' reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald couplings. Now, I'm delving into the influence of various substituents on regioselectivity and yield within these specific reactions. I'm focusing on identifying potential reaction conditions for optimized results, while I am also considering the effects of solvent and additives.

Building Comparative Reactivity Framework

I've established a solid foundation with my previous searches, amassing information on chloroisoquinolines' reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald couplings. The reactivity trends are understood, and I am ready to delve into the specific case of comparing the reactivity of various amino-chloro-isoquinoline isomers. My focus now turns to building a comparative framework using the literature as support for these comparisons, by logically deducing relative reactivities. This involves organizing the existing experimental data and procedures around these deductions to strengthen the logic. I am also considering the impact of electronic and steric effects on reaction outcomes.

Analyzing Isomer Reactivity

I've gathered insights on chloroisoquinolines in palladium-catalyzed reactions and SNAr, confirming reactivity trends and the importance of steric and electronic effects. I recognize that a direct, quantitative comparison of reactivity for the isomers is missing from existing literature. Now, I'm analyzing the electronic impacts of substituents to predict relative reactivity, focusing on SNAr and cross-coupling reactions. I'm structuring a comparative guide with sections for each reaction type and concluding summaries, designing diagrams to illustrate effects.

Deducing Reactivity Trends

I'm focusing now on predicting the relative reactivity of the amino-chloro-isoquinoline isomers, using established chemical principles. I will apply my knowledge of electronic effects of substituents to both SNAr and cross-coupling reactions. I'm building a guide structured by reaction type and creating visual aids. The retrieved literature will support the theoretical basis for my reactivity predictions, including tables that highlight the expected trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.